

Application Notes and Protocols for Chemical Reactions Involving 2-Undecyloxirane

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Compound of Interest

Compound Name: 2-Undecyloxirane

Cat. No.: B7910362

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Introduction

2-Undecyloxirane, also known as 1,2-epoxytridecane, is a long-chain terminal epoxide. The inherent ring strain of the three-membered epoxide ring makes it a versatile intermediate in organic synthesis, susceptible to nucleophilic ring-opening reactions. This reactivity allows for the regioselective introduction of various functional groups, leading to the formation of valuable 1,2-disubstituted alkanes. These products, such as β -amino alcohols, β -alkoxy alcohols, and β -hydroxy sulfides, are important structural motifs in biologically active molecules and are utilized as intermediates in the development of new therapeutic agents.

This document provides an overview of key chemical reactions involving **2-Undecyloxirane** and detailed protocols for its application in synthetic chemistry.

Key Reactions of 2-Undecyloxirane

The primary reactions of **2-Undecyloxirane** involve the nucleophilic ring-opening of the epoxide. The regioselectivity of this reaction is dependent on the reaction conditions.

- Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the sterically less hindered carbon (C1), resulting in the formation of 1-substituted-2-tridecanols.

- Under acidic conditions, the epoxide oxygen is first protonated, activating the ring. The subsequent nucleophilic attack occurs at the more substituted carbon (C2) due to the development of a partial positive charge, which is better stabilized at the secondary carbon. This leads to the formation of 2-substituted-1-tridecanols.

Data Presentation: Ring-Opening Reactions of 2-Undecyloxirane

The following table summarizes the typical outcomes of nucleophilic ring-opening reactions of **2-Undecyloxirane** with various nucleophiles under different catalytic conditions.

Nucleophile	Catalyst/Condition	Major Product	Regioselectivity
Amines (e.g., Aniline)	Solvent-free, reflux	1-Anilino-2-tridecanol	Attack at C1
Alcohols (e.g., Methanol)	Acid catalyst (e.g., H_2SO_4)	2-Methoxy-1-tridecanol	Attack at C2
Base catalyst (e.g., NaOMe)	1-Methoxy-2-tridecanol	Attack at C1	
Thiols (e.g., Thiophenol)	Base catalyst (e.g., Et_3N)	1-(Phenylthio)-2-tridecanol	Attack at C1
Grignard Reagents (e.g., CH_3MgBr)	Diethyl ether, then H_3O^+ workup	2-Tetradecanol	Attack at C1

Experimental Protocols

Protocol 1: Synthesis of β -Amino Alcohols via Ring-Opening with Amines

β -Amino alcohols are crucial building blocks in the synthesis of many pharmaceuticals and chiral auxiliaries. The reaction of **2-Undecyloxirane** with amines provides a direct route to these valuable compounds.[\[1\]](#)[\[2\]](#)

Reaction Scheme:

Materials:

- **2-Undecyloxirane** (1.0 eq)
- Amine (e.g., aniline, benzylamine) (1.0-1.2 eq)
- Solvent (e.g., ethanol, methanol, or solvent-free)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle

Procedure:

- To a round-bottom flask, add **2-Undecyloxirane** (1.0 eq) and the amine (1.0-1.2 eq).
- If a solvent is used, add it to the flask to dissolve the reactants. For a solvent-free reaction, proceed to the next step.
- Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
- If a solvent was used, remove it under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

Expected Outcome:

This protocol typically yields the corresponding 1-amino-2-tridecanol with high regioselectivity.

Protocol 2: Synthesis of β -Alkoxy Alcohols via Ring-Opening with Alcohols

The ring-opening of epoxides with alcohols is a fundamental transformation for the synthesis of β -alkoxy alcohols, which are common substructures in various natural products and synthetic molecules.

Reaction Scheme (Acid-Catalyzed):

Materials:

- **2-Undecyloxirane** (1.0 eq)
- Alcohol (e.g., methanol, ethanol) (as solvent or in excess)
- Acid catalyst (e.g., a few drops of concentrated H_2SO_4 or p-toluenesulfonic acid)
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

- Dissolve **2-Undecyloxirane** (1.0 eq) in an excess of the desired alcohol in a round-bottom flask.
- Add a catalytic amount of the acid.
- Stir the reaction mixture at room temperature.
- Monitor the reaction by TLC.
- Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
- Remove the excess alcohol under reduced pressure.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
- Purify by column chromatography if necessary.

Protocol 3: Synthesis of β -Hydroxy Sulfides via Ring-Opening with Thiols

β -Hydroxy sulfides are valuable synthetic intermediates and are found in some natural products.^[3] The reaction of **2-Undecyloxirane** with thiols under basic conditions provides a regioselective route to these compounds.^[1]

Reaction Scheme:

Materials:

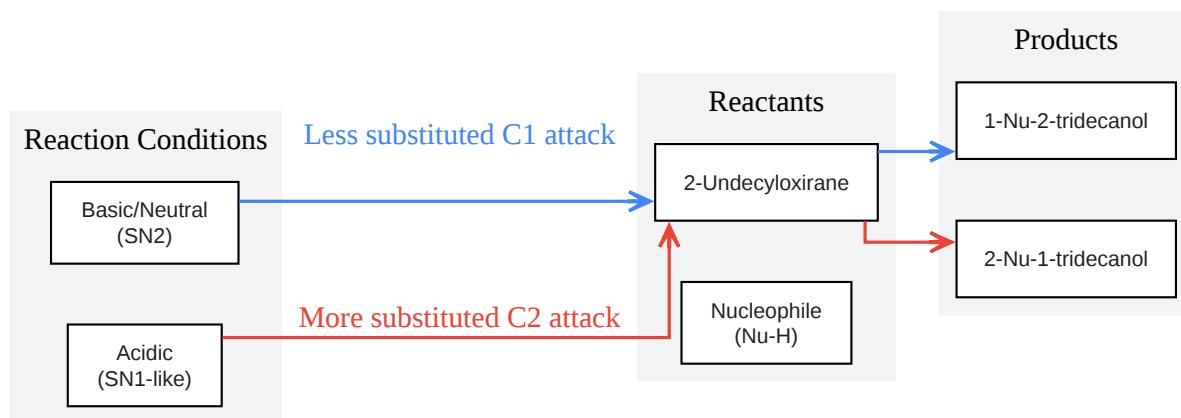
- **2-Undecyloxirane** (1.0 eq)
- Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
- Base (e.g., triethylamine, sodium hydroxide) (catalytic amount)
- Solvent (e.g., dichloromethane, THF)
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

- In a round-bottom flask, dissolve **2-Undecyloxirane** (1.0 eq) and the thiol (1.1 eq) in the chosen solvent.
- Add a catalytic amount of the base to the mixture.
- Stir the reaction at room temperature.
- Monitor the reaction progress by TLC.

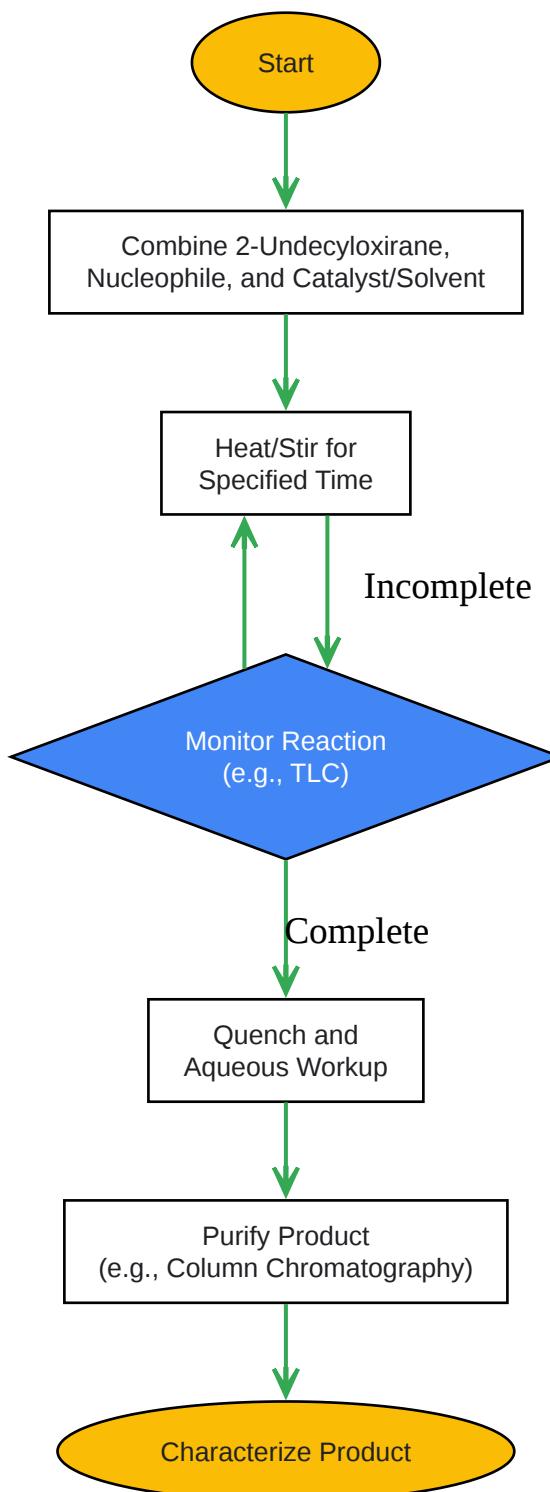
- Once the starting material is consumed, wash the reaction mixture with water to remove the catalyst.
- Extract the aqueous layer with the reaction solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
- The resulting crude product can be purified by column chromatography.

Visualizations



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Caption: Regioselectivity of **2-Undecyloxirane** Ring-Opening.



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Caption: General Experimental Workflow for Epoxide Ring-Opening.

Applications in Drug Development

The synthesis of libraries of 1,2-disubstituted long-chain alkanes from **2-Undecyloxirane** is a valuable strategy in drug discovery. These compounds can be screened for various biological activities. For instance, long-chain β -amino alcohols are analogs of sphingolipids and may exhibit interesting pharmacological properties. The ability to readily diversify the substituent introduced at the C1 or C2 position makes **2-Undecyloxirane** a useful scaffold for generating chemical diversity in the early stages of drug development.

Safety Information

2-Undecyloxirane, like other epoxides, should be handled with care. Epoxides are potential alkylating agents and may be irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

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